2-Iodo-6-isopropoxypyrazine
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Overview
Description
2-Iodo-6-isopropoxypyrazine is an organic compound with the molecular formula C₇H₉IN₂O It is a derivative of pyrazine, characterized by the presence of an iodine atom at the second position and an isopropoxy group at the sixth position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-isopropoxypyrazine typically involves the iodination of 2,6-diiodopyrazine followed by the introduction of the isopropoxy group. One common method includes the reaction of 2,6-diiodopyrazine with sodium in isopropyl alcohol under reflux conditions. The reaction mixture is then subjected to vacuum to remove the solvent, followed by extraction with dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-6-isopropoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide and potassium carbonate in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Iodo-6-isopropoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-isopropoxypyrazine involves its interaction with specific molecular targets. The iodine atom and isopropoxy group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Iodo-6-methoxypyrazine: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Iodo-6-ethoxypyrazine: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Iodo-6-propoxypyrazine: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 2-Iodo-6-isopropoxypyrazine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C7H9IN2O |
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Molecular Weight |
264.06 g/mol |
IUPAC Name |
2-iodo-6-propan-2-yloxypyrazine |
InChI |
InChI=1S/C7H9IN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 |
InChI Key |
RHVZIGQLJQARPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CN=CC(=N1)I |
Origin of Product |
United States |
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